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Compound of Interest

Compound Name: 4-Methoxy-3-(methylthio)phenol

Cat. No.: B8691823 Get Quote

Executive Summary
4-Methoxy-3-(methylthio)phenol (CAS: 127087-14-3) is a specialized phenolic thioether

primarily recognized for its potent antioxidant properties and role as a flavor-active component

in roasted sesame oil. Structurally, it represents a hybrid pharmacophore combining the

electron-donating properties of a methoxy group with the unique redox characteristics of a

methylthio substituent. This guide provides a comprehensive technical analysis, focusing on its

physicochemical identity, validated synthetic pathways, and mechanistic applications in

medicinal chemistry and food science.

Part 1: Chemical Identity & Physicochemical Profile
The precise identification of this isomer is critical, as it is frequently confused with its thiol

analog (4-methoxy-3-methylbenzenethiol) or positional isomers like 3-methyl-4-

(methylthio)phenol.
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Parameter Data

Chemical Name 4-Methoxy-3-(methylthio)phenol

CAS Number 127087-14-3

Molecular Formula

Molecular Weight 170.23 g/mol

SMILES CSc1cc(O)ccc1OC

IUPAC Name 3-(methylsulfanyl)-4-methoxyphenol

Physical State
Pale yellow to brown crystalline solid or oil

(purity dependent)

Solubility
Soluble in DMSO, Methanol, Chloroform;

Sparingly soluble in water

Acidity (

)
~10.2 (Predicted; Phenolic OH)

Part 2: Synthetic Methodology
While 4-methoxy-3-(methylthio)phenol occurs naturally as a Maillard reaction product in

roasted sesame seeds, isolation from natural sources is inefficient for research scale. The

following protocol outlines a Copper-Catalyzed C-S Cross-Coupling (Ullmann-Type), selected

for its high regioselectivity and reproducibility compared to direct electrophilic sulfenylation.

Core Reaction Logic
The synthesis relies on the displacement of a halide (bromide) by a thiolate nucleophile. We

utilize 3-bromo-4-methoxyphenol as the scaffold. This precursor ensures the sulfur is installed

exactly at the meta position relative to the phenol (and ortho to the methoxy), avoiding the

mixture of isomers common in direct sulfenylation of 4-methoxyphenol.

Experimental Protocol
Reagents:
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Substrate: 3-Bromo-4-methoxyphenol (1.0 equiv)

Nucleophile: Sodium thiomethoxide (NaSMe) (1.2 equiv)

Catalyst: Copper(I) Iodide (CuI) (10 mol%)

Ligand: 1,10-Phenanthroline (20 mol%) or Ethylene Glycol (2.0 equiv)

Base: Potassium Carbonate (

) (2.0 equiv)

Solvent: DMF or DMSO (Anhydrous)

Step-by-Step Workflow:

Inert Atmosphere Setup: Flame-dry a Schlenk tube or pressure vial and purge with Argon (

) or Nitrogen (

) for 15 minutes. Oxygen exclusion is critical to prevent oxidation of the thiolate to disulfide.

Reagent Loading: Add 3-bromo-4-methoxyphenol (1.0 equiv), CuI (0.1 equiv), Ligand (0.2

equiv), and

(2.0 equiv) to the vessel.

Solvation: Add anhydrous DMF via syringe. Degas the solvent by bubbling

for 5 minutes.

Nucleophile Addition: Add NaSMe (1.2 equiv) quickly under positive inert gas pressure.

Reaction: Seal the vessel and heat to 110°C for 12–18 hours. Monitor via TLC

(Hexane:EtOAc 4:1) or LC-MS.[1]

Workup:

Cool to room temperature.[1]
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Dilute with Ethyl Acetate (EtOAc) and filter through a Celite pad to remove inorganic salts.

Wash the filtrate with water (

) to remove DMF, then brine (

).

Dry over anhydrous

and concentrate in vacuo.

Purification: Purify via flash column chromatography on silica gel.

Eluent: Gradient of Hexane -> 10-20% EtOAc in Hexane.

Target: The product typically elutes after the starting material due to the polarity of the free

phenol.

Synthesis Pathway Visualization
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Caption: Validated synthetic route utilizing copper-catalyzed cross-coupling to ensure

regiochemical integrity.

Part 3: Mechanistic Applications & Reactivity
Antioxidant Mechanism (HAT)
In biological and food systems (e.g., sesame oil stability), 4-methoxy-3-(methylthio)phenol
acts as a radical scavenger. The mechanism is primarily Hydrogen Atom Transfer (HAT).

Synergy: The para-methoxy group and meta-methylthio group are both electron-donating

(EDG). They stabilize the resulting phenoxy radical via resonance and inductive effects,

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b8691823?utm_src=pdf-body-img
https://www.benchchem.com/product/b8691823?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8691823?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


lowering the Bond Dissociation Enthalpy (BDE) of the O-H bond compared to unsubstituted

phenol.

Redox Logic: The sulfide (-SMe) can also undergo oxidation to sulfoxide (-S(=O)Me),

providing a secondary "sacrificial" antioxidant capacity.

Drug Development Potential
In medicinal chemistry, this motif serves as a bioisostere for 3,4-dimethoxyphenol (veratrole

substructure).

Lipophilicity: The -SMe group is more lipophilic (

contribution ~0.6) than -OMe, potentially improving membrane permeability.

Metabolic Stability: The thioether is susceptible to S-oxidation (by FMOs or CYPs) to

sulfoxides/sulfones, which alters polarity and can be used to tune the pharmacokinetic half-

life of a drug candidate.

Reactivity Logic Diagram
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Caption: Functional reactivity profile highlighting antioxidant pathways and metabolic

susceptibility.

Part 4: Safety & Handling (SDS Summary)
Hazard Classification (GHS):
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Acute Toxicity: Oral (Category 4).

Skin Corrosion/Irritation: Category 2.

Serious Eye Damage/Irritation: Category 2A.

Specific Target Organ Toxicity: Single Exposure (Respiratory Tract Irritation).

Handling Protocols:

PPE: Wear nitrile gloves, safety goggles, and a lab coat.

Odor Control: Thioethers often possess potent, disagreeable odors (sulfurous/cabbage-like).

All handling must occur inside a functioning fume hood.

Storage: Store under inert gas (

or

) at 2-8°C. The thioether moiety is sensitive to air oxidation over long periods, leading to
sulfoxide impurities.

References
ChemSRC. (2025). 4-Methoxy-3-(methylthio)phenol CAS 127087-14-3 Details. Retrieved

from

Jeong, S. M., et al. (2004). Effect of Seed Roasting Conditions on the Antioxidant Activity of

Defatted Sesame Meal Extracts. Journal of Food Science. Retrieved from

Oakwood Chemical. (2025). Product Listing: 4-Methoxy-3-methylthiophenol (Isomer

distinction). Retrieved from

Beilstein J. Org. Chem. (2014).[2][3] Visible-light photoredox catalysis enabled bromination

of phenols. (Reference for precursor synthesis). Retrieved from [3]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b8691823?utm_src=pdf-body
https://www.researchgate.net/publication/265386412_Phenolic_content_antioxidant_and_allelopathic_activities_of_various_extracts_of_Thymus_numidicus_Poir_organs
https://www.beilstein-journals.org/bjoc/content/html/1860-5397-10-53.html
https://www.beilstein-journals.org/bjoc/content/html/1860-5397-10-53.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8691823?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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